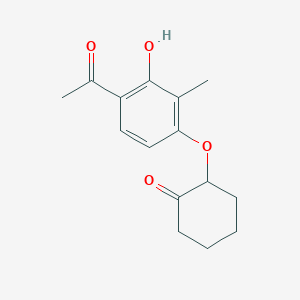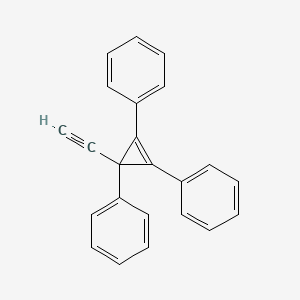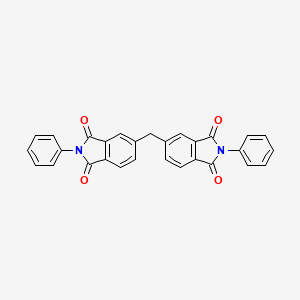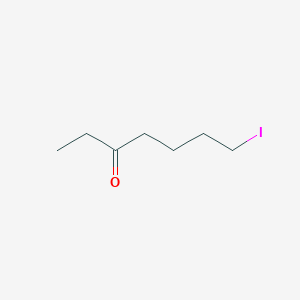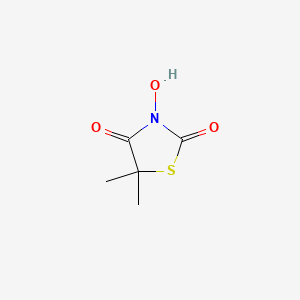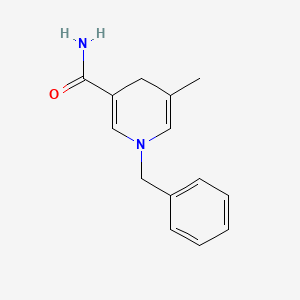
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide can be synthesized using multi-component one-pot and green synthetic methodologies. These methods involve the use of various reagents and catalysts to achieve high yield and purity. The synthesis typically includes the condensation of benzylamine, methyl acetoacetate, and an appropriate aldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with large-scale synthesis .
化学反応の分析
Types of Reactions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl and methyl groups can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
科学的研究の応用
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, influencing cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and other conditions.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
類似化合物との比較
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Comparison: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridine calcium channel blockers but is unique due to its specific substituents (benzyl and methyl groups). These differences can influence its pharmacokinetic properties, potency, and selectivity for calcium channels .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and development.
特性
CAS番号 |
114261-04-0 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
1-benzyl-5-methyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-11-7-13(14(15)17)10-16(8-11)9-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H2,15,17) |
InChIキー |
WSSVJGKQDKTJEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=C(C1)C(=O)N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
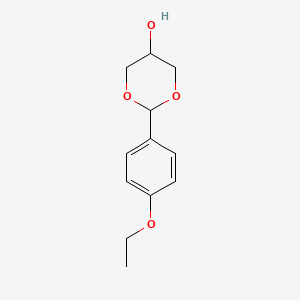
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
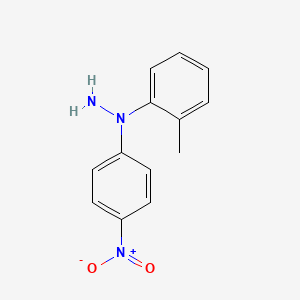
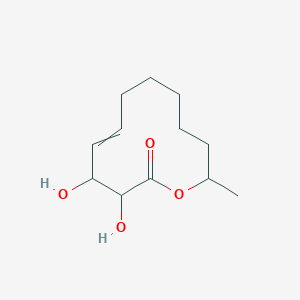

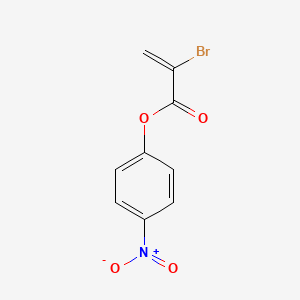
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
